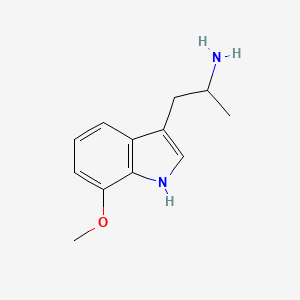

3-(2-aminopropyl)-7-methoxy-1H-indole

Description

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-(7-methoxy-1H-indol-3-yl)propan-2-amine |

InChI |

InChI=1S/C12H16N2O/c1-8(13)6-9-7-14-12-10(9)4-3-5-11(12)15-2/h3-5,7-8,14H,6,13H2,1-2H3 |

InChI Key |

KUHIPKQZKIIHEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CNC2=C1C=CC=C2OC)N |

Origin of Product |

United States |

Structure Activity Relationship Sar and Molecular Design Principles

Positional Isomerism and Substituent Effects on Indole (B1671886) Ring Systems

The indole nucleus is a foundational structure for many biologically active compounds, largely due to its resemblance to the neurotransmitter serotonin (B10506). chim.itwikipedia.org The addition of substituents to this ring system can dramatically alter a compound's affinity and efficacy at various receptors. The position and nature of these substituents are critical determinants of the molecule's pharmacological profile.

The presence of a methoxy (B1213986) (-OCH3) group on the indole ring significantly influences its electronic properties and potential for hydrogen bonding, thereby affecting how it is recognized by target receptors. Many naturally occurring and synthetic indoles contain methoxy groups, which can enhance their reactivity and biological activity. chim.it

The position of this methoxy group is a key factor in determining receptor affinity. For instance, in the context of serotonin receptors, oxygen-containing substituents on the benzene (B151609) portion of the indole ring are often associated with a positive influence on binding affinity for the 5-HT2A receptor. koreascience.krnih.gov While 5-methoxy substitution is more commonly studied and known to enhance affinity for certain serotonin receptors, substitution at the 7-position also confers specific properties. nih.gov Research leading to the synthesis of 7-methoxy-α-methyltryptamine, the specific compound of interest, has been conducted in the context of developing potential β3-adrenoceptor agonists, indicating that this substitution pattern may direct the molecule toward specific, non-serotonergic targets. tandfonline.comtandfonline.com

| Substitution Position | General Effect on Serotonin Receptor Affinity | Reference |

| 4-Position | Methoxy or hydroxy substitution can alter receptor selectivity. | nih.gov |

| 5-Position | Methoxy or hydroxy substitution generally enhances affinity. | nih.gov |

| 6-Position | Less commonly studied; effects are variable. | nih.gov |

| 7-Position | Tolerated; may direct activity toward specific receptor targets. | tandfonline.comnih.gov |

The replacement of the methoxy group with other chemical moieties, such as halogens or alkyl groups, further modifies the molecule's activity profile by altering its size, lipophilicity, and electronic character.

Halogen Substituents: Halogenation is a common strategy in medicinal chemistry to modulate a drug's properties. nih.gov Studies of tryptamine (B22526) derivatives have shown that halogen substituents at the 7-position are generally tolerated at certain serotonin receptors. nih.gov Indeed, the presence of electronegative substituents, like halogens, at positions 5 and 7 has been found to enhance activity in some quantitative structure-activity relationship (HQSAR) models. nih.gov The substitution of a hydrogen atom with a halogen does not always drastically alter biological activity, a principle that is widely used in the development of radiolabeled compounds for imaging studies. nih.gov

Alkyl Substituents: In contrast to the potential benefits of electronegative groups, the addition of alkyl groups, such as a methyl group, at the 7-position has been shown in some models to have a negative impact on activity at NMDA and serotonin receptors. nih.gov This suggests that the steric bulk and electronic properties of the substituent at this position are critical for optimal receptor interaction.

| Substituent at Position 7 | General Effect on Activity Profile | Reference |

| Methoxy (-OCH3) | Tolerated; may confer selectivity for certain receptors. | tandfonline.com |

| Halogen (-F, -Cl, -Br) | Tolerated; electronegativity may enhance activity at some sites. | nih.gov |

| Methyl (-CH3) | Often exerts a negative influence on activity at serotonin receptors. | nih.gov |

Role of the 2-Aminopropyl Side Chain in Receptor Interactions

The side chain extending from the third position of the indole ring is fundamental to the molecule's ability to bind to and activate receptors. Its length, branching, and stereochemistry are all critical factors.

The compound 3-(2-aminopropyl)-7-methoxy-1H-indole is an α-methylated tryptamine. The presence of this methyl group on the alpha carbon (the carbon adjacent to the amine) of the ethylamine (B1201723) side chain creates a branched "aminopropyl" structure. This branching has a profound pharmacological consequence: it provides steric hindrance that makes the compound a poor substrate for monoamine oxidase (MAO), an enzyme responsible for the metabolic degradation of many neurotransmitters and tryptamines. wikipedia.orgusdoj.gov This inhibition of metabolism prolongs the compound's half-life and allows for greater central nervous system penetration. wikipedia.org

The addition of the α-methyl group creates a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (S)-3-(2-aminopropyl)-7-methoxy-1H-indole and (R)-3-(2-aminopropyl)-7-methoxy-1H-indole. It is a well-established principle in pharmacology that biological systems are stereoselective, and enantiomers of a chiral drug can exhibit significantly different potencies and activities. researchgate.net

While specific binding data for the individual enantiomers of the 7-methoxy analog are not widely published, extensive research on closely related compounds provides a strong basis for understanding its likely stereochemical profile. A key study on the enantiomers of 5-methoxy-α-methyltryptamine demonstrated that the (S)-enantiomer possesses significantly higher affinity for both 5-HT1B and 5-HT2 serotonin receptors compared to the (R)-enantiomer. nih.gov This enantioselectivity is a recurring theme among α-methylated tryptamines and underscores the importance of absolute configuration for molecular recognition at the receptor binding site.

| Enantiomer of 5-Methoxy-α-methyltryptamine | Receptor Affinity (Ki, nM) at 5-HT2 Site | Reference |

| (S)-enantiomer | 80 | nih.gov |

| (R)-enantiomer | 1,030 | nih.gov |

Structure-Activity Relationships for Receptor Ligand Design

The collective analysis of SAR for this compound and its analogs provides a clear framework for the rational design of new receptor ligands. Key principles include:

Indole Scaffold: The indole core serves as an effective and privileged scaffold for targeting biogenic amine receptors, particularly serotonin receptors. biomolther.org

Ring Substitution: The affinity and selectivity of a ligand can be precisely tuned by substitution on the benzene portion of the indole ring. The position of the substituent is paramount; an oxygen-containing group at the 5-position generally enhances serotonin receptor affinity, while substitution at the 7-position may direct the ligand toward other targets. koreascience.krnih.govtandfonline.com

Side Chain Modification: The α-methyl group on the side chain is a critical modification that confers metabolic stability by inhibiting MAO. wikipedia.org

Stereochemistry: The chirality introduced by the α-methyl group is a dominant factor in biological activity. The synthesis of single enantiomers, typically the (S)-form for α-methyltryptamines, is a crucial strategy for developing more potent and selective ligands. nih.gov

By systematically manipulating these structural features—the position and nature of indole ring substituents, the branching of the side chain, and the stereochemical configuration—novel compounds can be designed with tailored pharmacological profiles for specific therapeutic or research applications.

Correlation of Structural Motifs with Receptor Selectivity and Potency

The structure-activity relationship (SAR) for indoleamines is a well-explored area, revealing how subtle molecular modifications can dramatically alter receptor binding. The core indole scaffold serves as a crucial anchor, while substituents on the indole ring and modifications to the ethylamine side chain fine-tune selectivity and potency.

The position of the methoxy group on the indole ring is a key factor in determining receptor affinity. Studies on related phenylethylamine compounds, which share structural similarities with tryptamines like this compound, have shown that the substitution pattern is a critical determinant of high affinity for serotonin receptors, particularly the 5-HT₂ₐ subtype. nih.gov For instance, research has demonstrated that moving a substituent from the 4-position to the 5-position of the phenyl ring can result in the retention of high affinity. nih.gov This suggests that the precise location of electron-donating groups, such as a methoxy group, on the aromatic ring system is pivotal for optimal interaction with the receptor's binding pocket.

In the case of this compound, the 7-methoxy group is expected to significantly influence its binding profile. The aminopropyl side chain, specifically the α-methyl group, is another crucial structural motif. This feature can increase metabolic stability and alter receptor interaction, often conferring higher potency compared to its non-methylated counterpart.

The table below illustrates the structure-activity relationship of various indole-based compounds, highlighting how different structural motifs affect their binding affinity (Kᵢ) at serotonin receptors.

| Compound | Structural Motifs | Receptor Target | Binding Affinity (Kᵢ, nM) |

|---|---|---|---|

| 1-(2,5-dimethoxy-4-bromophenyl)-2-aminopropane (DOB) | 2,5-dimethoxy, 4-bromo, α-methyl | 5-HT₂ₐ | High Affinity (Specific value not cited) nih.gov |

| 1-(2-methoxy-5-(3-phenylpropyl))-2-aminopropane | 2-methoxy, 5-phenylpropyl, α-methyl | 5-HT₂ₐ | 13 nih.gov |

| 6-Nitroquipazine | 6-nitro, piperazine (B1678402) linker | SERT | High Affinity (1000-fold selectivity over NET/DAT) nih.gov |

| Vilazodone | Indole-piperazine structure | 5-HT₁ₐ/SERT | High Affinity (Specific value not cited) nih.gov |

Ligand-Biased Signaling Considerations in Functional Assays

The concept of ligand-biased signaling, or functional selectivity, has emerged as a critical consideration in pharmacology. mdpi.com It posits that a ligand binding to a single receptor, such as a G protein-coupled receptor (GPCR), can preferentially activate one of several downstream signaling pathways. mdpi.comnih.gov Typically, GPCRs can signal through G protein-dependent pathways or through β-arrestin-mediated pathways. mdpi.com A "balanced" agonist activates both pathways, whereas a "biased" agonist shows preference for one over the other. nih.gov

This phenomenon is particularly well-studied in the context of opioid receptors, where G protein activation is linked to analgesia, while β-arrestin recruitment is associated with adverse effects like respiratory depression. researchgate.net The development of G protein-biased µ-opioid receptor agonists, such as Oliceridine (TRV130), which was approved by the FDA, highlights the therapeutic potential of exploiting biased signaling. mdpi.comnih.gov

For an indoleamine like this compound, its functional activity cannot be fully characterized by binding affinity alone. Functional assays are necessary to determine whether it acts as a balanced agonist or displays bias towards either the G protein or β-arrestin pathway at its target receptors. The degree of bias is quantified using a "bias factor," which compares the ligand's preference for one pathway over another relative to a reference compound. nih.gov System bias, which arises from variations in the cellular environment such as the relative abundance of receptors and signaling proteins, can also influence the observed functional selectivity. nih.gov Therefore, understanding the potential for biased signaling is crucial for predicting the in vivo effects of novel indoleamine analogs.

Rational Design and Synthesis of Novel Indoleamine Analogs

Rational drug design leverages the understanding of SAR and ligand-receptor interactions to create novel molecules with improved pharmacological properties. nih.gov Starting with a lead compound like this compound, new analogs can be designed to enhance potency, improve selectivity for a specific receptor subtype, or introduce biased signaling properties.

One common strategy involves modifying the substituents on the indole ring. For example, altering the position or nature of the methoxy group, or introducing other functional groups, could systematically probe the binding pocket to optimize interactions. nih.gov Another approach is to modify the aminopropyl side chain. Altering the length of the chain, removing the α-methyl group, or constraining its conformation through cyclization could influence receptor affinity and functional activity.

The synthesis of such analogs typically involves multi-step chemical processes. The construction of the core indole scaffold is a key step, which can be followed by the introduction of the desired substituents and the side chain. For example, the synthesis of some indole derivatives involves the alkylation of an indole precursor at the 3-position. nih.gov The synthesis of a series of 7-azaindole (B17877) derivatives as kinase inhibitors demonstrates a rational approach where a core structure is systematically modified to improve activity against a panel of targets. nih.gov These design-and-synthesis cycles, guided by computational modeling and biological evaluation, are fundamental to the development of new therapeutic agents based on the indoleamine scaffold. nih.govnih.gov

Molecular Pharmacology and Receptor Interaction Profiling in Vitro and Animal Models

Monoamine Transporter Interactions of Related Indoleamine Compounds

Derivatives of indole (B1671886) are known to exhibit a range of affinities for the dopamine (B1211576) transporter. nih.gov The introduction of a methoxy (B1213986) group to the indole ring of related compounds has been shown to affect affinity and selectivity. nih.gov For instance, in a series of methoxy-containing derivatives of indatraline (B1671863), while the 4-methoxy derivative retained high affinity for DAT, other methoxy-substituted analogs generally showed lower affinity compared to the parent compound. nih.gov Generally, many tryptamine (B22526) derivatives act as substrates for monoamine transporters, including DAT, meaning they are transported into the cell and can induce the reverse transport (efflux) of dopamine. researchgate.net

The norepinephrine (B1679862) transporter is another significant target for indoleamine compounds. The position of a methoxy group on the indole nucleus can substantially alter NET binding affinity. For example, studies on methoxy derivatives of indatraline found that a 6-methoxy derivative displayed the highest affinity for the norepinephrine transporter within the series. nih.gov This highlights the sensitivity of the transporter's binding pocket to the specific placement of functional groups on the ligand.

The serotonin (B10506) transporter is often the primary target for many psychoactive tryptamines. nih.gov These compounds can act as potent inhibitors of serotonin reuptake or as releasing agents. nih.govresearchgate.net The affinity for SERT can be high for many indole derivatives, often in the nanomolar range. mdpi.com Studies on tryptamine analogs have demonstrated that they can inhibit the accumulation of serotonin and that their binding-to-uptake ratios suggest they are often transporter substrates rather than simple blockers. researchgate.net The presence and position of a methoxy group can modulate this activity; for example, some studies have suggested that adding a 5-methoxy group to certain tryptamines results in less active serotonin releasers. researchgate.net

| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |

|---|---|---|---|

| Indolepropyl-piperazine Derivative (7k) | >10000 | - | 5.63 |

| Indolepropyl-piperazine Derivative (7n) | 307 | - | 85.9 |

| Dimethyltryptamine (DMT) | - | - | 4000 |

| 6-Methoxy-indatraline Derivative (13c) | Reasonable Affinity | High Affinity | High Affinity |

Data in the table is compiled from studies on various indole derivatives to illustrate general structure-activity relationships. nih.govresearchgate.netmdpi.com Specific Ki values for 3-(2-aminopropyl)-7-methoxy-1H-indole are not available in the cited literature.

G Protein-Coupled Receptor (GPCR) Binding and Functional Activity

Indoleamines are well-established ligands for a variety of G protein-coupled receptors (GPCRs), with the family of 5-hydroxytryptamine (serotonin) receptors being a principal area of interaction. mdpi.com GPCRs are integral membrane proteins that initiate intracellular signaling cascades upon ligand binding, and their interaction with indole-based compounds is fundamental to the pharmacological effects of this class of molecules. mdpi.com

The structural similarity of the indoleamine core to the endogenous neurotransmitter serotonin results in significant affinity for multiple 5-HT receptor subtypes. mdpi.com These receptors are classified into seven families (5-HT1 through 5-HT7), many of which have multiple subtypes. mdpi.com The specific pattern of affinities across these subtypes dictates the functional response to a given compound.

Research into various methoxy-substituted tryptamines has revealed distinct affinity profiles. For example, the position of the methoxy group on the indole ring significantly impacts binding. In one study, 4- and 5-methoxy tryptamine analogs bound to 5-HT1F receptors with higher affinity than their 6- and 7-methoxy counterparts. researchgate.net Specifically, the 7-methoxy analog showed a Ki value of 2620 nM at this receptor. researchgate.net All psychoactive tryptamines are generally agonists at 5-HT2A receptors, and their activity at various subtypes contributes to their complex pharmacology. nih.gov

| Compound | 5-HT1A | 5-HT1F | 5-HT2A | 5-HT7 |

|---|---|---|---|---|

| 5-Methoxytryptamine (B125070) | - | 84 | - | - |

| 7-Methoxytryptamine | - | 2620 | - | - |

| 5-Methoxy-DMT | - | - | - | - |

| 8-OH-DPAT (Reference Agonist) | - | - | - | High Affinity |

Data in the table is compiled from studies on various indole derivatives to illustrate general structure-activity relationships. researchgate.netnih.gov Specific Ki values for this compound are not available in the cited literature.

The 5-HT1A receptor is a key target for many indole-based compounds and is implicated in mood and anxiety regulation. mdpi.comnih.gov This receptor is coupled to Gi/o proteins, and its activation typically leads to neuronal hyperpolarization and a decrease in firing rate. mdpi.comnih.gov Indole-based compounds can act as agonists, partial agonists, or antagonists at this site. nih.gov

The development of novel indolealkylpiperazine derivatives has yielded potent 5-HT1A receptor agonists. nih.gov The functional response can be highly specific, with some compounds acting as "biased agonists" that preferentially activate certain signaling pathways over others or target specific receptor populations (e.g., presynaptic autoreceptors vs. postsynaptic heteroreceptors). researchgate.net This functional selectivity is a growing area of research, as it may allow for the development of compounds with more targeted therapeutic effects. researchgate.net For instance, some indole-based ligands show high affinity for the 5-HT1A receptor while displaying lower affinity for other serotonin receptor subtypes or dopamine receptors. nih.gov

5-Hydroxytryptamine Receptor (5-HTR) Subtype Affinities and Functional Responses

5-HT2A Receptor Interactions of Methoxy-Indole Derivatives

Methoxy-substituted tryptamines, a class to which this compound belongs, are known for their significant interactions with the serotonin 5-HT2A receptor. Structure-activity relationship (SAR) studies reveal that the position and nature of substitutions on the indole ring and the terminal amino group are critical determinants of binding affinity and functional activity.

Research on a series of 5-methoxy-tryptamine (5-MeO-DMT) derivatives demonstrated that these compounds generally exhibit nanomolar affinity for 5-HT2A receptors and act as full agonists in calcium mobilization assays. nih.gov Specifically, allyl-amino derivatives such as 5-MeO-MALT and 5-MeO-DALT showed high binding affinities for the 5-HT2A receptor. nih.gov While SAR studies have traditionally focused on substitutions on the indole ring, these findings highlight the importance of the terminal amino group in modulating receptor interaction. nih.gov

Further studies indicate that for phenethylamine (B48288) derivatives, which share structural similarities with tryptamines, a methoxy group at the R2 position of the phenyl ring (analogous to the indole ring) does not significantly impact binding affinity to the 5-HT2A receptor. biomolther.org However, in tryptamine derivatives, oxygen-containing substituents on the larger indole ring generally have a positive influence on affinity for the 5-HT2A receptor. biomolther.org Molecular docking studies of certain indole derivatives with the 5-HT2A receptor have identified key interactions, such as a salt bridge between the protonatable nitrogen atom of the ligand and a conserved aspartate residue (Asp 3.32) of the receptor. nih.gov Additionally, a hydrogen bond can form between the NH of the indole moiety and the side chain of Threonine 3.37. nih.gov

| Compound | 5-HT2A Ki (nM) | 5-HT2A Functional Assay (Calcium Mobilization) |

|---|---|---|

| 5-MeO-MALT | High Affinity | Full Agonist |

| 5-MeO-DALT | High Affinity | Full Agonist |

| 5-MeO-NIPT | Nanomolar Affinity | Full Agonist |

| 5-MeO-MIPT | Nanomolar Affinity | Full Agonist |

5-HT2C Receptor Agonism by Related Indole Derivatives

Indole derivatives have also been extensively studied for their agonist activity at the 5-HT2C receptor, a target for treating various central nervous system disorders. nih.gov A series of 1-(1-indolinyl)-2-propylamines, which are structurally related to 3-(2-aminopropyl)-1H-indoles, were synthesized and evaluated as 5-HT2C receptor agonists. mdma.chnih.gov Many of these compounds were found to be potent partial agonists at 5-HT2C receptors. mdma.ch

Structure-activity relationship studies within this class revealed that substitutions at the 6-position of the indoline (B122111) ring, such as with alkylthio groups, as well as fused furo and pyrano derivatives, led to greater binding selectivity for 5-HT2C receptors over 5-HT2B receptors. mdma.ch For example, compounds like VER-3323, VER-5593, and VER-5384 were identified as potent 5-HT2C receptor agonists. mdma.ch The development of selective 5-HT2C receptor agonists remains a challenge due to the high sequence homology with 5-HT2A and 5-HT2B receptors, especially at the orthosteric binding site. nih.gov

| Compound Class | Selectivity Profile |

|---|---|

| 1-(1-indolinyl)-2-propylamines | Greater selectivity for 5-HT2C over 5-HT2A (>6.0-fold) and 5-HT2B (>3.6-fold) compared to mCPP. mdma.ch |

| 6-Alkylthio analogues | Greater binding selectivity for 5-HT2C over 5-HT2B receptors. mdma.ch |

| Furo and pyrano fused derivatives | Greater binding selectivity for 5-HT2C over 5-HT2B receptors. mdma.ch |

β3-Adrenergic Receptor Agonism by Indole-Derived Compounds

The β3-adrenergic receptor (β3-AR) has been identified as a therapeutic target for various conditions, and certain indole-derived compounds have been investigated as agonists for this receptor. nih.gov Research has led to the discovery of novel classes of potent and highly selective human β3-AR agonists based on an indole scaffold. nih.gov

One such class is the 1,7-cyclized indoles. nih.gov SAR studies on these compounds revealed that expanding the ring size of the 1,7-linker portion resulted in considerable selectivity against the β1- and β2-ARs. nih.gov For example, an eight-membered ring analogue with a double bond on its linker was identified as a potent β3-AR agonist with an EC50 of 0.75 nM and an intrinsic activity (IA) of 90%, while demonstrating extremely high selectivity over β1- and β2-ARs. nih.gov Additionally, spirooxindole derivatives have been noted for their potential as β3-adrenoceptor agonists, suggesting therapeutic applications in conditions like diabetes and obesity. researchgate.net

Trace Amine-Associated Receptor (TAAR) Interactions of Indoleamines

Indoleamines, including tryptamine derivatives, interact with Trace Amine-Associated Receptors (TAARs), particularly TAAR1. frontiersin.orgfrontiersin.org TAAR1 is a G protein-coupled receptor that responds to endogenous trace amines and is involved in modulating monoaminergic systems. frontiersin.orgnih.gov Activation of TAAR1 leads to the accumulation of intracellular cAMP. frontiersin.org

TAAR1 is expressed in key brain regions associated with monoaminergic pathways, such as the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), suggesting it can regulate dopamine and serotonin neurotransmission. frontiersin.orgnih.gov Studies have shown that TAAR1 agonists can decrease the firing rate of dopaminergic neurons in the VTA. nih.gov The interaction between trace amines and TAAR1 is considered a potential avenue for developing novel therapeutics for a range of neuropsychiatric disorders. frontiersin.org While specific binding data for this compound at TAAR1 is not detailed in the provided results, its structural classification as an indoleamine suggests a potential interaction.

Cannabinoid Receptor Type 1 (CB1) Allosteric Modulation by Indole-2-carboxamides

While structurally distinct from aminopropyl-indoles, indole-2-carboxamides have been identified as a significant class of allosteric modulators of the Cannabinoid Receptor Type 1 (CB1). unc.edu These compounds bind to a site on the receptor that is different from the orthosteric site where endogenous cannabinoids bind. realmofcaring.org This interaction can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the binding and/or efficacy of orthosteric ligands. realmofcaring.org

The indole-2-carboxamide scaffold has been the subject of extensive SAR studies. acs.orgresearchgate.net It was found that the carboxamide functionality at position 2 of the indole is essential for a stimulatory (positive) effect on orthosteric agonist binding. acs.orgacs.orgnih.gov Modifications at other positions of the indole ring and on the N-phenylethyl moiety can fine-tune the potency and nature of the allosteric modulation. acs.orgnih.gov For instance, a chlorine atom at position 5 of the indole, combined with a dimethylamino or piperidinyl group at position 4 of the phenethyl moiety, resulted in potent positive allosteric modulators with EC50 values of 50 nM and 90 nM, respectively. acs.orgnih.gov Some indole-2-carboxamides can exhibit biased signaling, enhancing agonist binding while simultaneously acting as antagonists of G-protein coupling but promoting β-arrestin-mediated signaling. scispace.comnih.gov

| Structural Feature | Effect on CB1 Allosteric Modulation | Reference |

|---|---|---|

| Carboxamide at position 2 | Required for stimulatory (positive) effect. | acs.orgacs.orgnih.gov |

| Chlorine at position 5 | Useful, but not essential, for potent stimulation. | acs.org |

| Alkyl group at position 3 | Useful, but not essential, for stimulation. Significantly impacts allostery. | acs.orgnih.gov |

| Dimethylamino or piperidinyl group on phenylethyl moiety | Optimal for potent stimulation. | acs.org |

Mechanistic Studies of Ligand-Receptor Dynamics

In Vitro Release Assays in Synaptosomal Preparations

In vitro release assays using synaptosomal preparations are a critical tool for studying the effects of compounds on neurotransmitter release. Substituted tryptamines have been shown to affect the serotonin system by influencing both the release and reuptake of serotonin in the brain. nih.gov

Studies have demonstrated that some tryptamines and related phenethylamines can induce monoamine efflux through a TAAR1-dependent mechanism. frontiersin.org This process is attributed to the reversed transport of monoamines via their respective transporter proteins, which is triggered by TAAR1-mediated intracellular cAMP accumulation and subsequent substrate phosphorylation. frontiersin.org This indicates that classical biogenic amines can interact with TAAR1 to regulate transporter function, and compounds that activate TAAR1 may therefore induce neurotransmitter release in a manner distinct from simple reuptake inhibition or direct receptor agonism. frontiersin.org

Receptor Occupancy and Functional Readouts in Animal Models

Direct studies determining the in vivo receptor occupancy of this compound are not presently available in published literature. However, the functional consequences of receptor engagement by structurally related methoxy-substituted tryptamines have been characterized in animal models, primarily through behavioral assays that serve as proxies for specific receptor activation. A key functional readout for tryptamine compounds is the head-twitch response (HTR) in mice, a behavior reliably correlated with agonist activity at the serotonin 2A receptor (5-HT2A). wisc.eduresearchgate.net

For instance, studies on the structurally related compound 5-methoxy-α-methyltryptamine (5-MeO-AMT) have demonstrated its ability to induce the HTR in mice. This effect was blocked by pretreatment with a 5-HT2A selective antagonist, M100907, confirming the critical role of this receptor in mediating the behavioral outcome. researchgate.net Similarly, other tryptamines, such as α-methyltryptamine (α-MT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), also induce the HTR, which is preventable with 5-HT2A receptor blockade. researchgate.netresearchgate.net

Comparative Pharmacological Profiling of Indoleamine Isomers and Analogs

The pharmacological profile of indoleamines is significantly influenced by the position and nature of substituents on the indole ring and the N-alkyl groups on the side chain. The introduction of a methoxy group, in particular, can substantially alter receptor binding affinity and functional activity. While data for 7-methoxy-substituted aminopropylindoles are sparse, a comparative analysis of other methoxy-substituted isomers and analogs provides valuable insights into the structure-activity relationships (SAR) of this class of compounds.

Generally, 5-methoxy-substituted tryptamines exhibit high affinity for 5-HT1A receptors. nih.govresearchgate.net This is a consistent finding across various N-substituted 5-methoxytryptamines. nih.govresearchgate.net In contrast, 4-substituted tryptamines tend to show higher selectivity for the 5-HT2A receptor over the 5-HT1A and 5-HT2C receptors. nih.govresearchgate.net The affinity for the serotonin transporter (SERT) is also modulated by ring substitution, with non-ring-substituted tryptamines most consistently binding to SERT. nih.govpsilosybiini.info

The functional activity of these compounds often correlates with their binding affinities, but with notable exceptions. Many tryptamines act as partial or full agonists at 5-HT2A receptors. psilosybiini.info For example, N,N-diisopropyltryptamine (DiPT) and 5-MeO-MiPT have been shown to be high-efficacy agonists at the 5-HT2A receptor. psilosybiini.info Interestingly, while their binding affinities for the 5-HT2A receptor may be lower than a classic psychedelic like LSD, many tryptamines exhibit higher potency as agonists in functional assays. psilosybiini.info

The tables below present a comparative overview of the receptor binding affinities (Ki, nM) and functional potencies (EC50, nM) for a selection of methoxy-substituted tryptamine analogs at key serotonin receptors.

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | SERT |

|---|---|---|---|---|

| 5-MeO-DMT | 16 | 61.5 | 139 | 1300 |

| 5-MeO-AMT | 56 | 30 | 110 | 150 |

| 5-MeO-DiPT | 62 | 346 | 330 | 490 |

| 5-MeO-MiPT | 49 | 220 | 400 | >10000 |

| Compound | EC50 (nM) | Emax (%) |

|---|---|---|

| 5-MeO-DMT | 13.1 | 89 |

| 5-MeO-AMT | 8.6 | 94 |

| 5-MeO-DiPT | 15.2 | 98 |

| 5-MeO-MiPT | 11.5 | 100 |

Metabolic Pathways and Biotransformation Studies in Vitro and Animal Models

Identification of Primary and Secondary Metabolic Pathways of Indoleamines

The metabolism of indoleamines is generally characterized by initial oxidative reactions (Phase I), which introduce or expose functional groups, followed by conjugation reactions (Phase II) that increase water solubility and facilitate excretion.

The indole (B1671886) ring structure is susceptible to oxidative metabolism. Phase I enzymatic reactions typically introduce new functional groups or modify existing ones through oxidation, reduction, and hydrolysis. wuxiapptec.com For indole derivatives, this primarily involves hydroxylation of the indole ring. Furthermore, the methoxy (B1213986) group at the 7-position is a likely site for O-demethylation, another common oxidative reaction, which would yield a hydroxyl group.

The aminopropyl side chain is a primary target for oxidative deamination. This reaction, catalyzed by monoamine oxidases, converts the amine group into an aldehyde. This aldehyde is then typically oxidized further to a carboxylic acid by aldehyde dehydrogenase. researchgate.net

Following Phase I oxidation, the newly formed hydroxyl groups on the indole ring (from hydroxylation or O-demethylation) can undergo Phase II conjugation reactions. wuxiapptec.com These reactions attach polar endogenous molecules to the metabolite, significantly increasing its water solubility. wikipedia.org

Glucuronidation : This is a major conjugation pathway where UDP-glucuronosyltransferase (UGT) enzymes transfer glucuronic acid to a hydroxyl group, forming a glucuronide conjugate. wikipedia.org This process is common for phenolic compounds and occurs mainly in the liver. wikipedia.orgnih.gov

Sulfation : In this pathway, sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonate group to a hydroxyl group. nih.gov Sulfation is another significant route for the metabolism of phenolic compounds in the liver and intestine. nih.gov

These conjugation reactions result in metabolites that are more readily excreted from the body via urine or feces. wikipedia.org

Enzymatic Biotransformation Processes

Specific enzyme families are responsible for the biotransformation of indoleamines. The primary enzymes involved are Cytochrome P450 monooxygenases and Monoamine Oxidases.

The Cytochrome P450 (CYP) superfamily of enzymes plays a critical role in the Phase I metabolism of a vast number of compounds. mdpi.comyoutube.com For indole derivatives, specific CYP isozymes are responsible for catalyzing oxidative reactions.

Hydroxylation and O-Demethylation : The metabolism of tryptophan and its indole derivatives involves several CYP enzymes. For instance, CYP2E1 is involved in the oxidation of indole to indoxyl. mdpi.com Other enzymes like CYP1A2 and CYP2D6 are known to be involved in the metabolism of various indoleamines, including the O-demethylation of 5-methoxytryptamine (B125070). mdpi.com Given the structure of 3-(2-aminopropyl)-7-methoxy-1H-indole, it is plausible that these or related CYP enzymes would catalyze the hydroxylation of the indole ring and the O-demethylation of the methoxy group. mdpi.comnih.gov

The specific metabolites formed can vary depending on the CYP isoform involved. mdpi.com

Monoamine oxidases (MAO) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines. nih.gov There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities.

MAO-A has a higher affinity for serotonin (B10506) and other indoleamines. researchgate.net The 2-aminopropyl side chain of this compound makes it a prime substrate for MAO-A. A structurally similar compound, 5-(2-aminopropyl)indole (5-IT), has been shown to be a potent and selective inhibitor of MAO-A. nih.gov The metabolic action of MAO involves the removal of the amine group, producing an aldehyde intermediate, hydrogen peroxide, and ammonia. researchgate.netnih.gov This aldehyde is subsequently converted to a carboxylic acid. This pathway is a major route for the inactivation of monoamine neurotransmitters and related compounds.

| Metabolic Pathway | Reaction Type | Primary Enzymes Involved | Potential Metabolite |

|---|---|---|---|

| Phase I | Oxidative Deamination | Monoamine Oxidase A (MAO-A) | Indole-3-propionaldehyde derivative |

| Phase I | O-Demethylation | Cytochrome P450 (e.g., CYP1A2, CYP2D6) | 3-(2-aminopropyl)-1H-indol-7-ol |

| Phase I | Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2D6, CYP2E1) | Hydroxy-3-(2-aminopropyl)-7-methoxy-1H-indole |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate of hydroxylated metabolite |

| Phase II | Sulfation | Sulfotransferases (SULTs) | Sulfate (B86663) conjugate of hydroxylated metabolite |

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is its susceptibility to biotransformation, which is a critical parameter evaluated during drug discovery. wuxiapptec.com In vitro assays are used to predict in vivo metabolic clearance. researchgate.net These assays typically involve incubating the compound with liver fractions, such as microsomes or S9 fractions, or with intact hepatocytes. wuxiapptec.comresearchgate.net

Liver Microsomes : This subcellular fraction contains a high concentration of Phase I enzymes, particularly CYPs, but lacks most Phase II enzymes, with the exception of UGTs. researchgate.net Microsomal stability assays are useful for assessing a compound's susceptibility to oxidative metabolism.

Hepatocytes : Using intact liver cells provides a more complete picture of metabolism, as these cells contain the full complement of both Phase I and Phase II metabolic enzymes. researchgate.net

The rate of disappearance of the parent compound over time is measured to determine its metabolic half-life (t½) and intrinsic clearance (CLint). researchgate.net A compound with high metabolic stability will be cleared slowly, while a compound with low stability is metabolized rapidly. researchgate.net

| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Percent Remaining at 60 min |

|---|---|---|---|---|

| Liver Microsomes | Human | 45 | 30.8 | 39.7% |

| Liver Microsomes | Rat | 28 | 49.5 | 22.8% |

Metabolite Identification and Characterization in Biological Matrices

Following in vitro studies, metabolite identification is typically performed in in vivo models. After administration of the compound to laboratory animals (e.g., rats, mice), biological samples such as plasma, urine, and feces are collected. These samples are then analyzed using high-resolution mass spectrometry to detect and identify potential metabolites.

The characterization of these metabolites is crucial for understanding the complete disposition of the compound in the body. This information helps in identifying potentially active or toxic metabolites. For instance, studies on other indole-based compounds have revealed that metabolites can sometimes retain pharmacological activity or, in some cases, be responsible for adverse effects.

Ex Vivo Human Tissue Models for Metabolic Research

Ex vivo human tissue models, such as precision-cut tissue slices of the liver, kidney, or intestine, provide a valuable tool for studying metabolism in a more physiologically relevant context. nih.gov These models maintain the complex cellular architecture and intercellular communication of the original tissue, offering a bridge between in vitro assays and in vivo studies.

The use of ex vivo human liver slices, for example, would allow for the investigation of the metabolism of this compound in a human-relevant system, providing insights into potential human-specific metabolites and metabolic pathways. This can be particularly important as there can be significant species differences in drug metabolism. These models are also valuable for studying the induction or inhibition of metabolic enzymes by the test compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification of Indoleamines

Chromatography is the cornerstone for the separation and quantification of indoleamines from biological and chemical samples. The choice of technique depends on the specific analytical requirements, such as the volatility of the compound and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of indoleamines due to its versatility and wide applicability to non-volatile and thermally unstable compounds. researchgate.net The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. sielc.com

For indoleamines like 3-(2-aminopropyl)-7-methoxy-1H-indole, reversed-phase HPLC is commonly employed, often using a C18 column. researchgate.net An ion-pairing system may be used to improve the retention and resolution of these basic compounds. nih.govnih.gov Detection is typically achieved using UV-Vis absorbance, fluorescence, or electrochemical detection. researchgate.net Fluorescence detection is particularly sensitive for native indoles, often with excitation wavelengths around 290 nm and emission wavelengths around 330 nm. nih.gov When coupled with mass spectrometry (LC-MS), HPLC provides a powerful method for both quantification and structural identification. mdpi.com

A typical HPLC method for indoleamine analysis allows for the selective determination of multiple compounds within a single run. nih.gov The method's performance is validated for linearity, sensitivity, reproducibility, and recovery to ensure accurate quantification. mdpi.com

Table 1: Example HPLC Parameters for Indoleamine Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Ultrasphere ODS, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate (B84403) or acetate) and an ion-pairing reagent | sielc.comnih.govnih.gov |

| Detection | Fluorescence (Ex: ~290 nm, Em: ~330 nm), UV (~220 nm), or Mass Spectrometry | sielc.comnih.govmdpi.com |

| Flow Rate | 0.5 - 1.5 mL/min | researchgate.net |

| Sample Preparation | Homogenization in perchloric acid solution or extraction with an organic solvent | nih.govnih.gov |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov For many indoleamines, which are typically non-volatile due to polar functional groups (amine and indole (B1671886) N-H), derivatization is a necessary prerequisite for GC analysis. mdpi.com A common derivatization process is silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability. mdpi.com

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., fused-silica coated with BP20). nih.gov Detection is often performed using a flame ionization detector (FID) or, for higher sensitivity and selectivity, a nitrogen-phosphorus detector (NPD). nih.gov When coupled with a mass spectrometer (GC-MS), the technique provides definitive structural information based on the mass spectrum of the analyte. mdpi.comresearchgate.net

The primary advantage of GC is its high resolution, but the need for derivatization can introduce additional complexity and potential for sample loss or side reactions. mdpi.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org It offers several advantages for indoleamine analysis, including high efficiency, rapid separation times, and the requirement for very small sample volumes. acs.org

In a typical CE setup, analytes migrate through a narrow fused-silica capillary filled with an electrolyte solution under the influence of a high voltage. wikipedia.orgmdpi.com The separation of indoleamines, which are typically positively charged at low pH, is based on their charge-to-size ratio. acs.org Detection methods commonly used with CE include UV-Vis absorbance and laser-induced fluorescence (LIF), the latter offering extremely low detection limits. acs.orgnih.gov

Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed to optimize the separation of complex mixtures of indole alkaloids. nih.gov Coupling CE with mass spectrometry (CE-MS) further enhances its analytical power, enabling the identification of unknown metabolites and impurities. mdpi.com

Mass Spectrometry (MS) Applications in Indoleamine Research

Mass Spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, elucidate its structure, and quantify its abundance. In indoleamine research, MS is almost always coupled with a chromatographic separation technique like LC or GC.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the profiling of tryptophan metabolites, including indoleamines, in complex biological matrices such as urine, serum, and cell culture media. researchgate.netmdpi.com This technique allows for the simultaneous determination of a wide range of metabolites within the indole, kynurenine, and serotonin (B10506) pathways. mdpi.com

In LC-MS/MS, after separation by HPLC, the analyte is ionized (commonly by electrospray ionization, ESI) and subjected to two stages of mass analysis. The first stage selects the precursor ion (e.g., the protonated molecule of this compound), which is then fragmented by collision-induced dissociation (CID). The second stage analyzes the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity. mdpi.commdpi.com

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF MS) offers the advantage of high-resolution and accurate mass measurements. This capability allows for the determination of the elemental composition of analytes and their metabolites, facilitating the identification of unknown compounds in non-targeted metabolomics studies. nih.gov

Table 2: Comparison of MS Techniques for Indoleamine Profiling

| Technique | Primary Application | Key Advantages | Reference |

|---|---|---|---|

| LC-MS/MS (MRM) | Targeted quantification of known metabolites and analogs | High sensitivity, high selectivity, excellent for complex matrices | mdpi.commdpi.com |

| LC-QTOF MS | Non-targeted metabolite profiling, structural elucidation | High mass resolution, accurate mass measurement, determination of elemental composition | nih.gov |

The fragmentation of a molecular ion in a mass spectrometer produces a unique pattern that serves as a structural fingerprint. chemguide.co.ukwikipedia.org The analysis of these fragmentation patterns is critical for the structural elucidation of indoleamines and for distinguishing between isomers, which have the same molecular weight but different structures.

For an indoleamine like this compound, fragmentation in positive-ion ESI-MS/MS would likely involve several key pathways:

Alpha-cleavage: The bond between the alpha and beta carbons of the aminopropyl side chain is prone to cleavage, leading to the loss of the terminal amine group.

Side-chain cleavage: Cleavage of the bond between the indole ring and the aminopropyl side chain is a common fragmentation pathway for tryptamines, often resulting in a stable indole-containing fragment.

Loss of methoxy (B1213986) group: The methoxy group on the indole ring can be lost as a neutral molecule or a radical.

Characteristic fragment ions for the indole core structure are often observed at m/z 130 and 144, which can help confirm the presence of an indole alkaloid structure. researchgate.net By carefully analyzing the masses and relative abundances of these fragment ions, it is possible to differentiate this compound from its positional isomers (e.g., with the methoxy group at the 4-, 5-, or 6-position) or structural isomers. Different isomers often yield distinct ratios of product ions, enabling their unambiguous identification. researchgate.net

Soft-Ionization Techniques for Molecular Ion Detection

In the mass spectrometric analysis of organic molecules like indole derivatives, soft-ionization techniques are indispensable for preserving the molecular integrity of the analyte and enabling the detection of the molecular ion. iaea.orgethz.chresearchgate.net These methods impart minimal excess energy to the molecule during the ionization process, thereby reducing fragmentation and yielding a clear molecular weight determination. spectroinlets.com

Electrospray Ionization (ESI): ESI is a premier soft-ionization technique for polar and thermally labile compounds, including indole alkaloids. iaea.orgresearchgate.net When analyzing this compound, the compound would be dissolved in a suitable solvent and sprayed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated molecules, typically [M+H]⁺. The basic aminopropyl side chain makes this compound particularly amenable to positive-ion mode ESI. Tandem mass spectrometry (ESI-MS/MS) can then be employed to induce controlled fragmentation of the parent ion, providing valuable structural information about the side chain and the indole core. researchgate.netscielo.br For instance, fragmentation pathways for related indole alkaloids often involve characteristic losses from the side chain and cleavages within the indole ring system, which can be used to confirm the connectivity of the aminopropyl and methoxy groups. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and reactivity of molecules like 3-(2-aminopropyl)-7-methoxy-1H-indole. These methods provide detailed insights into the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its chemical behavior.

DFT studies on indole (B1671886) derivatives typically begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. rsc.org Subsequent frequency calculations can confirm that this structure is a true energy minimum and can be used to predict vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation. researchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity and the possibility of charge transfer interactions within the molecule. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution. The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), thereby identifying reactive sites on the molecule. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and hyperconjugative interactions within the molecule. researchgate.net For indole derivatives, DFT calculations have been successfully used to predict oxidation potentials, which correlate well with experimental values. rsc.org

Table 1: Typical Parameters for DFT Calculations of Indole Derivatives

| Parameter | Common Selections | Purpose |

| Method/Functional | DFT / B3LYP, CAM-B3LYP, ωB97X-D | Approximates the exchange-correlation energy, balancing accuracy and computational cost. |

| Basis Set | 6-311++G(d,p), 6-31G+(d,p), aug-cc-pVTZ | Defines the set of functions used to build the molecular orbitals. Larger sets provide higher accuracy. |

| Solvation Model | PCM, COSMO | Accounts for the effect of a solvent on the molecule's properties, providing more realistic results. |

| Calculated Properties | Optimized Geometry, FMO Energies (HOMO/LUMO), MEP, NBO, Vibrational Frequencies | Provides insights into molecular stability, reactivity, charge distribution, and spectroscopic characteristics. |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound, a structural analog of serotonin (B10506), the primary targets for docking studies are serotonin (5-HT) receptors, such as the 5-HT2A and 5-HT2C subtypes, which are known to be involved in the effects of many psychoactive tryptamines. nih.govpsilosybiini.info

The docking process involves preparing the 3D structures of both the ligand and the target receptor. Since crystal structures for many 5-HT receptors are unavailable, homology modeling is often used to build a theoretical 3D model based on the known structure of a similar protein. nih.govnih.gov The simulation then places the flexible ligand into the receptor's binding site in numerous possible conformations, and a scoring function is used to estimate the binding energy for each pose. ceon.rs

Analysis of the docking results reveals key molecular interactions that stabilize the ligand-receptor complex. For tryptamine (B22526) derivatives binding to serotonin receptors, a crucial interaction is typically an ionic bond between the protonated amine of the ligand's side chain and the highly conserved aspartate residue (D3.32) in the receptor's third transmembrane helix. nih.govnih.gov Other important interactions often include hydrogen bonds and hydrophobic or π-π stacking interactions between the indole ring of the ligand and aromatic amino acid residues (e.g., phenylalanine, tryptophan) within the binding pocket. semanticscholar.org These studies help rationalize the compound's affinity and selectivity for different receptor subtypes. nih.gov

Table 2: Example of Predicted Interactions for an Indole Ligand at a 5-HT Receptor

| Parameter | Predicted Value/Interaction | Significance |

| Binding Energy | -8.5 kcal/mol | A lower value indicates a higher predicted binding affinity. |

| Key Interacting Residues | D155 (3.32), S242 (5.46), F332 (6.44), F340 (6.52) | Identifies the specific amino acids that stabilize the ligand in the binding site. |

| Types of Interactions | Ionic bond, Hydrogen bond, π-Alkyl, π-π Stacking | Describes the nature of the chemical forces holding the ligand and protein together. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view of the molecular system over time. MD simulations are used to study the stability of the ligand-protein complex, analyze conformational changes in both the ligand and the receptor, and gain insights into the thermodynamics and kinetics of the binding process. tandfonline.comresearchgate.net

Starting with the best-docked pose from a molecular docking study, an MD simulation calculates the forces between atoms and their subsequent movements over a set period, often nanoseconds to microseconds. tandfonline.comacs.org The stability of the complex during the simulation is typically assessed by calculating the Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding mode is stable. semanticscholar.org

To understand the flexibility of the protein, the Root-Mean-Square Fluctuation (RMSF) of individual amino acid residues is analyzed. tandfonline.com This can reveal which parts of the receptor become more or less flexible upon ligand binding. Furthermore, MD simulations allow for a detailed analysis of the persistence of specific interactions, such as hydrogen bonds, over the course of the simulation. nih.gov By providing a time-resolved view of molecular interactions, MD simulations can help explain how subtle structural differences in ligands affect their binding stability and can be used to investigate the mechanisms of receptor activation or inhibition. mushroomreferences.com

Table 3: Key Analyses in Molecular Dynamics Simulations

| Analysis Metric | Description | Insights Gained |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the structural stability of the protein-ligand complex. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Determines the stability and importance of specific hydrogen bonding interactions. |

| Binding Free Energy (e.g., MM/GBSA) | Estimates the free energy of binding by combining molecular mechanics energies with solvation models. | Provides a more accurate prediction of binding affinity than docking scores alone. |

Polymorphism and Crystal Structure Prediction of Indole Derivatives

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, known as polymorphs. Different polymorphs of the same compound can have distinct physical properties, such as solubility, melting point, and stability, which are critically important in the pharmaceutical industry. The study of polymorphism in indole derivatives is essential for ensuring the consistency and efficacy of potential drug substances. nih.gov

The definitive method for determining a compound's crystal structure is single-crystal X-ray diffraction (XRD). nih.govnih.gov This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice, including the unit cell dimensions and space group. mdpi.com For indole derivatives, crystal packing is often stabilized by a network of intermolecular interactions, such as N-H···π interactions, hydrogen bonds (e.g., N-H···O), and π-π stacking between the aromatic rings. nih.govnih.gov

In cases where suitable single crystals cannot be grown, or for predictive purposes, computational methods are used for crystal structure prediction. These methods aim to identify the most stable crystal packing arrangements based on the molecule's structure and intermolecular forces. Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions within a crystal, providing insights into the forces that govern the crystal packing. nih.govmdpi.com Studies on related compounds like polyindole have used XRD to confirm their partially crystalline nature. ias.ac.in

Table 4: Examples of Crystallographic Data for Indole Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| Indole | Orthorhombic | Pna2₁ | N−H···π contacts, C−H···π contacts nih.gov |

| A 1,2,4-Triazolo-pyridazino-indole | Triclinic | P-1 | H…H, H…C, N…H, Br…H contacts, π–π stacking mdpi.com |

| A Bromo-substituted Indole | Monoclinic | P2₁/c | C—H⋯π hydrogen bonds, slipped π–π interactions nih.gov |

In Silico Prediction of Biological Activity and Metabolic Fate

In silico methods are widely used in the early stages of drug discovery to predict the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of new chemical entities. nih.gov For this compound, these predictions can help prioritize experimental studies and identify potential liabilities.

Biological Activity Prediction: The biological activity can be predicted using various computational approaches. Ligand-based methods compare the molecule to others with known activities, while structure-based methods, like the docking simulations described earlier, predict interactions with specific biological targets. ceon.rs Online tools can screen a compound against databases of known pharmacologically active molecules to predict its likely targets and activity profile. nih.gov

Metabolic Fate Prediction: Predicting a compound's metabolic fate is crucial for understanding its duration of action and potential for forming active or toxic metabolites. For tryptamine derivatives, metabolism typically involves several key Phase I and Phase II reactions. Computational systems predict these transformations based on known metabolic pathways for similar chemical structures. Studies on the closely related compound α-Methyltryptamine have identified major metabolic pathways that are likely relevant for this compound. nih.govresearchgate.net These include hydroxylation of the indole ring, N-dealkylation of the side chain, and O-demethylation of the methoxy (B1213986) group. Following these Phase I modifications, the resulting metabolites often undergo Phase II conjugation with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. nih.govresearchgate.net

ADME Profiling: Various online platforms and software (e.g., SwissADME, ADMETLab, pkCSM) are used to predict a compound's ADME profile. mdpi.commdpi.com These tools estimate physicochemical properties like lipophilicity (LogP), solubility, and polar surface area, which are key determinants of a drug's behavior. They also predict pharmacokinetic parameters such as intestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are responsible for much of drug metabolism), and potential for acting as a substrate for efflux transporters like P-glycoprotein. mdpi.commdpi.com

Table 5: Predicted ADME Properties for a Tryptamine-like Molecule

| Property | Predicted Value | Implication |

| Lipophilicity (LogP) | 1.5 - 2.5 | Influences solubility, absorption, and membrane permeability. |

| Water Solubility | Moderately Soluble | Affects formulation and bioavailability. |

| Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| BBB Permeant | Yes | Suggests the compound is likely to reach the central nervous system. |

| CYP2D6 Inhibitor | Yes/No | Predicts potential for drug-drug interactions. |

| P-gp Substrate | No | Indicates the compound is not likely to be actively removed from cells by this transporter. |

Table 6: Common Metabolic Transformations Predicted for Tryptamine Derivatives

| Metabolic Reaction | Description |

| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on the indole ring. |

| O-Demethylation | Removal of the methyl group from the 7-methoxy substituent, forming a hydroxyl group. |

| N-Dealkylation | Removal of alkyl groups from the amine. |

| Oxidative Deamination | Removal of the amine group, often followed by oxidation to a carboxylic acid. |

| N-Acetylation | Addition of an acetyl group to the primary amine. |

| O-Glucuronidation | Phase II conjugation of a hydroxyl group with glucuronic acid. nih.gov |

| O-Sulfation | Phase II conjugation of a hydroxyl group with a sulfate group. nih.gov |

Broader Academic Implications and Future Research Trajectories

Contributions to Indoleamine Neurochemistry and Receptor Biology Research

The introduction of a methoxy (B1213986) group at the 7-position of the indole (B1671886) ring of α-methyltryptamine provides a unique chemical entity that contributes significantly to the field of indoleamine neurochemistry. Research into 7-substituted tryptamines has revealed that the electronic properties and steric bulk at this position are critical determinants of their interaction with serotonin (B10506) receptors. uchile.clresearchgate.net

Quantitative structure-activity relationship (QSAR) studies on a series of 7-substituted tryptamines have suggested that their binding to serotonin receptors, such as those in the rat stomach fundus, is influenced by charge transfer from the aromatic nucleus of the tryptamine (B22526). uchile.cl These studies indicate that both the charge density at the 7th carbon and the size of the substituent at this position play crucial roles in the molecule's affinity for the receptor. uchile.cl

Furthermore, investigations into the monoamine release profiles of tryptamine analogs have shed light on the functional consequences of substitutions on the indole ring. For instance, the 7-methoxy analog of tryptamine has been shown to be a less potent serotonin releaser compared to its 5-methoxy counterpart. nih.gov This highlights the nuanced role that the position of the methoxy group plays in modulating the neurochemical properties of these compounds.

Development of 3-(2-aminopropyl)-7-methoxy-1H-indole as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins and cellular pathways. The unique pharmacological profile of this compound makes it a promising candidate for development as a chemical probe to investigate the intricacies of the serotonergic system. Its specific interactions with serotonin receptor subtypes and MAO-A can be leveraged to explore their physiological and pathological roles.

To be an effective chemical probe, a compound should ideally exhibit high affinity and selectivity for its target. While 7-MeO-αMT demonstrates potent MAO-A inhibition, its interactions with various serotonin receptor subtypes require further detailed characterization to establish its selectivity profile. Future research will likely focus on radiolabeling this compound to enable its use in receptor binding assays and in vivo imaging techniques like positron emission tomography (PET). Such studies would allow for the mapping and quantification of its binding sites within the brain, providing a deeper understanding of the distribution and density of its targets.

Exploration of Novel Synthetic Pathways and Methodologies for Methoxy-Indoleamines

The synthesis of specific tryptamine analogs, including those with methoxy substitutions at various positions on the indole ring, is crucial for systematic structure-activity relationship (SAR) studies. Research in this area has led to the development of novel synthetic pathways and methodologies.

One notable advancement is the development of procedures for the preparation of optically pure α-methyltryptamines. nih.gov This is significant because the stereochemistry of the α-methyl group can profoundly influence a compound's biological activity. Such synthetic methods often involve the reductive amination of a substituted indole-2-propanone with a chiral amine, followed by separation of the resulting diastereomers and subsequent debenzylation to yield the pure enantiomers. nih.gov

Furthermore, the broader field of indole chemistry is continually evolving, with new methods for the functionalization of the indole scaffold being reported. researchgate.net These advancements, including palladium-catalyzed coupling reactions and C-N cyclization, can be adapted to create a diverse library of methoxy-indoleamines with varied substitution patterns. researchgate.net This chemical diversity is essential for exploring the chemical space around the 7-methoxy-α-methyltryptamine scaffold and identifying molecules with improved potency and selectivity.

Advanced Mechanistic Investigations into Structure-Function Relationships

Understanding how the molecular structure of this compound dictates its biological function is a key area of ongoing research. Advanced mechanistic investigations aim to elucidate the precise interactions between this molecule and its protein targets at the atomic level.

As highlighted by QSAR studies, the electronic and steric properties of the 7-position substituent are critical for receptor binding. uchile.cl The methoxy group at this position, being an electron-donating group, influences the electron density of the indole ring, which in turn affects its interaction with the receptor. Computational modeling and molecular docking studies can provide valuable insights into the binding pose of 7-MeO-αMT within the active sites of serotonin receptors and MAO-A. These in silico approaches, combined with site-directed mutagenesis of the target proteins, can help identify the key amino acid residues involved in the binding and activation of these proteins.

Furthermore, comparing the structure-function relationships of 7-methoxy-α-methyltryptamine with its other methoxy-substituted isomers (e.g., 4-MeO, 5-MeO, and 6-MeO) can reveal the profound impact of positional isomerism on pharmacological activity. For example, studies have shown that 5-methoxytryptamine (B125070) is a more potent serotonin releaser than the 7-methoxy analog, suggesting that the location of the methoxy group significantly alters the molecule's interaction with the serotonin transporter. nih.gov

Design of Targeted Chemical Tools for Specific Receptor Systems

The knowledge gained from studying the structure-activity relationships of this compound and its analogs can be applied to the rational design of more targeted chemical tools. The goal is to develop ligands with high selectivity for specific serotonin receptor subtypes or with a desired functional profile (e.g., agonist, antagonist, or partial agonist).

By systematically modifying the structure of 7-MeO-αMT, researchers can fine-tune its pharmacological properties. For instance, alterations to the alkyl chain, the amine group, or the introduction of additional substituents on the indole ring could enhance selectivity for a particular receptor subtype. This approach has been successful in developing selective ligands for other receptor systems. nih.govmdpi.com

The development of subtype-selective ligands derived from the 7-methoxy-α-methyltryptamine scaffold would provide invaluable pharmacological tools for dissecting the roles of individual serotonin receptors in various physiological and pathological processes. These targeted probes could be instrumental in validating novel drug targets and paving the way for the development of new therapeutic agents with improved efficacy and fewer side effects.

Q & A

Q. What are the established synthetic pathways for 3-(2-aminopropyl)-7-methoxy-1H-indole, and how can purity be optimized?

Methodological Answer :

- Synthesis : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or alkylation of indole precursors. For example, describes a similar indole derivative synthesized by reacting 3-(2-azidoethyl)-5-fluoro-1H-indole with 3-ethynylanisole in PEG-400/DMF under CuI catalysis . Adapting this method, 7-methoxyindole derivatives () could serve as starting materials for functionalization .

- Purification : Use flash column chromatography (e.g., 70:30 ethyl acetate/hexane) followed by recrystallization. Monitor purity via TLC and confirm with 1H/13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer :

- NMR : Assign protons and carbons using 1H, 13C, and 19F NMR (if applicable). For example, details NMR assignments for indole derivatives, including coupling constants and integration ratios .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. highlights SHELX’s robustness for small-molecule refinement, especially with high-resolution data .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer :

- Molecular Docking : Employ software like AutoDock Vina to simulate binding affinities with receptors (e.g., serotonin receptors, given indole’s biological relevance). Validate predictions with in vitro assays .

- DFT Calculations : Perform density functional theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with reactivity or bioactivity. Reference studies in on indole’s medicinal chemistry applications .

Q. What strategies address contradictions in reported pharmacological activities?

Methodological Answer :

- Meta-Analysis : Compare data across studies, noting variables like assay conditions (e.g., pH, temperature) and cell lines. For example, highlights conflicting antimicrobial results for indole derivatives, emphasizing the need for standardized protocols .

- Dose-Response Studies : Conduct full dose-response curves (e.g., IC50, EC50) to resolve discrepancies in potency .

Q. How do stereochemical variations (e.g., enantiomers) impact the compound’s bioactivity?

Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. and reference stereoisomeric intermediates in related indole compounds .

- In Vitro Comparison : Test isolated enantiomers in receptor-binding assays (e.g., radioligand displacement) to identify stereospecific effects.

Q. What experimental designs are optimal for studying metabolic stability and degradation pathways?

Methodological Answer :

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Track demethylation of the 7-methoxy group, a common metabolic pathway for methoxyindoles .

- Forced Degradation : Expose the compound to stress conditions (acid/base, oxidation, light) and monitor degradation products using HPLC-PDA .

Q. How can researchers navigate regulatory constraints for handling this compound?

Methodological Answer :

- Legal Compliance : classifies 3-(2-aminopropyl)indole derivatives as controlled substances in some jurisdictions. Obtain DEA/FDA approvals for synthesis and storage .

- Safety Protocols : Follow OSHA guidelines for handling amines and indoles, including fume hood use and PPE.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.